molecular formula C13H21NO2 B14709540 Nonyl 2-cyanoprop-2-enoate CAS No. 21982-40-1

Nonyl 2-cyanoprop-2-enoate

Cat. No.: B14709540
CAS No.: 21982-40-1
M. Wt: 223.31 g/mol
InChI Key: GQCBFHBKISYEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl 2-cyanoprop-2-enoate, also known as 2-Propenoic acid, 2-cyano-, nonyl ester, is an organic compound with the molecular formula C13H21NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyanoacrylic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous process where 2-cyanoacrylic acid and nonanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of nonyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize rapidly in the presence of moisture. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer network. The resulting polymer exhibits strong adhesive properties, making it suitable for various applications .

Comparison with Similar Compounds

Nonyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate esters such as:

  • Methyl 2-cyanoprop-2-enoate
  • Ethyl 2-cyanoprop-2-enoate
  • Butyl 2-cyanoprop-2-enoate
  • Octyl 2-cyanoprop-2-enoate

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymer. This makes it particularly suitable for applications requiring flexible and water-resistant adhesives .

Similar Compounds

Properties

CAS No.

21982-40-1

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

nonyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-10-16-13(15)12(2)11-14/h2-10H2,1H3

InChI Key

GQCBFHBKISYEQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(=C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.